Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-
Description
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- is a specialized organic compound featuring a tricyclo[2.2.1.02,6]heptane backbone modified with a sulfonyl group (-SO2-) and an acetonitrile (-CH2CN) substituent. The tricyclic framework imparts structural rigidity, while the sulfonyl and nitrile groups contribute to its polarity and reactivity.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(3-tricyclo[2.2.1.02,6]heptanylsulfonyl)acetonitrile |
InChI |
InChI=1S/C9H11NO2S/c10-1-2-13(11,12)9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2 |
InChI Key |
RDBKBXCNVIFDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C2S(=O)(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Sulfonation Step :
Tricyclo[2.2.1.0²,⁶]hept-3-amine is treated with chlorosulfonic acid (ClSO₃H) at 50–60°C for 6 hours to generate the sulfonic acid intermediate.Nitrile Introduction :
The sulfonic acid intermediate undergoes nucleophilic displacement with cyanide ions (e.g., NaCN or KCN) in polar aprotic solvents like dimethylformamide (DMF) at 80°C.
Key Challenges :
- Steric hindrance from the tricyclic framework reduces reaction efficiency.
- Oxidation side reactions necessitate strict temperature control (-5 to 0°C).
Aldol Condensation Followed by Reduction
This method, adapted from tricyclo[2.2.1.0²,⁶]heptane derivative syntheses, involves:
Step 1: Aldol Condensation
A tricyclic aldehyde (e.g., 1-formyltricyclo[2.2.1.0²,⁶]heptane) is condensed with acetone or 3-pentanone in the presence of acidic or basic catalysts:
Step 2: Reduction of α,β-Unsaturated Ketone
The resulting α,β-unsaturated ketone is reduced using metal hydrides (e.g., NaBH₄ or LiAlH₄) or catalytic hydrogenation:
Step 3: Sulfonation and Cyanidation
The reduced alcohol is sulfonated and cyanated via sequential reactions with chlorosulfonic acid and cyanide sources.
Thiol-containing tricyclo[2.2.1.0²,⁶]heptane derivatives are oxidized to sulfonyl groups, followed by nitrile introduction:
Oxidation Protocol
Cyanide Displacement
The sulfonyl chloride reacts with sodium cyanide (NaCN) in acetonitrile at reflux to yield the final product.
Yield Comparison :
| Method | Overall Yield | Key Limitations |
|---|---|---|
| Sulfonation of Amine | 40–54% | Low functional group tolerance |
| Aldol-Reduction | 60–75% | Multi-step complexity |
| Thiol Oxidation | 50–65% | Hazardous oxidizing agents |
Hydroformylation and Subsequent Functionalization
A less common approach involves hydroformylation of tricyclo[2.2.1.0²,⁶]hept-1-ene to introduce a formyl group, which is then converted to sulfonyl and nitrile functionalities:
Hydroformylation Step
Functionalization Sequence
- Sulfonation : The aldehyde is oxidized to sulfonic acid using ClSO₃H.
- Cyanidation : Displacement with KCN in DMSO at 120°C.
Advantages :
Comparative Analysis of Synthetic Routes
The table below evaluates the practicality of each method:
| Parameter | Sulfonation of Amine | Aldol-Reduction | Thiol Oxidation | Hydroformylation |
|---|---|---|---|---|
| Steps | 3 | 4 | 3 | 4 |
| Hazardous Reagents | Moderate | Low | High | Moderate |
| Scalability | Limited | Moderate | Limited | High |
| Typical Purity | ≥95% | ≥90% | ≥85% | ≥88% |
Critical Considerations in Process Optimization
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nitrile displacement but may decompose tricyclic frameworks at high temperatures.
- Catalyst Recycling : Rhodium catalysts in hydroformylation can be recovered via membrane filtration, reducing costs.
- Byproduct Management : Sulfur dioxide emissions in sulfonation require scrubbers to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chemical Synthesis :
- Acetonitrile, (tricyclo[2.2.1.0(2,6)]hept-3-ylsulfonyl)- is utilized as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into organic substrates.
-
Material Science :
- The compound serves as a precursor for the synthesis of advanced materials, including polymers and liquid crystals. Its structural properties make it suitable for creating materials with specific optical and thermal characteristics.
-
Pharmaceutical Development :
- In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). Research indicates that derivatives of tricyclic compounds exhibit biological activity, making them candidates for drug development.
Data Table: Applications Overview
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemical Synthesis | Used as a sulfonylating agent in organic reactions | Formation of sulfonamide derivatives |
| Material Science | Precursor for polymers and liquid crystals | Development of optoelectronic materials |
| Pharmaceutical | Potential API in drug development | Studies on biological activity of tricyclic derivatives |
Case Study 1: Sulfonamide Synthesis
A study demonstrated the effectiveness of acetonitrile, (tricyclo[2.2.1.0(2,6)]hept-3-ylsulfonyl)- in synthesizing sulfonamide compounds through electrophilic aromatic substitution reactions. The reaction conditions were optimized to achieve high yields and purity of the desired products.
Case Study 2: Liquid Crystal Applications
Research focused on the use of tricyclic compounds as dopants in liquid crystal displays (LCDs). The unique structural properties of acetonitrile derivatives were shown to enhance the electro-optical performance of LCDs, leading to improved color contrast and response times.
Mechanism of Action
The mechanism of action of Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The tricycloheptane ring system may contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- with structurally related compounds:
*Note: The exact molecular formula and weight of the target compound are inferred from analogs in –6.
Chromatographic Behavior and Polarity
The sulfonyl and nitrile groups in acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)- likely enhance its dipole moment, similar to acetonitrile’s role as a mobile phase in chromatography. highlights that acetonitrile’s higher dipole moment compared to methanol improves peak sharpness and reduces run times due to stronger donor-acceptor interactions . This suggests that the target compound could exhibit strong analyte-mobile phase interactions in chromatographic applications, though its bulky tricyclic structure may also influence retention times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
